4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl
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Overview
Description
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-PAM-TEMPOL) is an organosulfur compound extensively studied for its role as a free radical scavenger and antioxidant . Its application in scientific research encompasses the investigation of oxidative stress, inflammation, and cell death .
Molecular Structure Analysis
The molecular weight of 4-PAM-TEMPOL is 409.67 and its molecular formula is C25H49N2O2 . The exact structure is not provided in the search results.Chemical Reactions Analysis
The primary function of 4-PAM-TEMPOL is as a free radical scavenger, effectively neutralizing and preventing damage caused by free radicals to cells and tissues. It achieves this by donating an electron to the free radical, a process known as "reduction" .Physical And Chemical Properties Analysis
4-PAM-TEMPOL is a dark orange to dark brown sticky solid . It is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .Scientific Research Applications
“4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl” (also known as 4-PAM-TEMPOL) is an organosulfur compound that has been extensively studied for its role as a free radical scavenger and antioxidant . Its applications in scientific research encompass the investigation of oxidative stress, inflammation, and cell death .
One specific application of a similar compound, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (also known as AcNH-TEMPO), is in the field of organic chemistry . It’s used as a stoichiometric oxidation reagent, known as Bobbitt’s salt . This reagent has a range of applications, from the oxidation of various alcohols to their corresponding carbonyl derivatives to the oxidative cleavage of benzyl ethers . The oxyl radical can be obtained in 85% yield over two steps on a 1-mole scale from commercially available 4-amino-2,2,6,6-tetramethylpiperidine . An additional step converts the oxyl radical into the oxoammonium salt (Bobbitt’s salt) in 88% yield, with an overall yield of 75% .
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Organic Synthesis
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Catalytic Oxidant
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Synthesis of Allylated Tertiary Amines
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Synthesis of Hydroxylamines
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Synthesis of Sulfenamide Compounds
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Oxidative Reactions
- 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (also known as Bobbitt’s salt) is a lesser-known stoichiometric oxidation reagent .
- It has a range of applications, from the oxidation of various alcohols to their corresponding carbonyl derivatives to the oxidative cleavage of benzyl ethers .
- The oxyl radical can be obtained in 85% yield over two steps on a 1-mole scale from commercially available 4-amino-2,2,6,6-tetramethylpiperidine .
- An additional step converts the oxyl radical into the oxoammonium salt (Bobbitt’s salt) in 88% yield, with an overall yield of 75% .
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Green Chemistry
Safety And Hazards
properties
InChI |
InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYKZGOJSXDSAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.